An In-depth Technical Guide to 2-Pentylidenecyclopentan-1-one and Its Isomers
An In-depth Technical Guide to 2-Pentylidenecyclopentan-1-one and Its Isomers
This technical guide provides a comprehensive overview of 2-pentylidenecyclopentan-1-one and its key isomers, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the structural formulas, physicochemical properties, and synthetic methodologies, presenting quantitative data in structured tables and outlining experimental protocols.
Structural Formulas and Isomerism
2-Pentylidenecyclopentan-1-one is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₆O. The core structure consists of a cyclopentanone ring with a pentylidene group attached to the second carbon. The presence of the exocyclic double bond gives rise to geometric isomerism, resulting in (E) and (Z) isomers. Furthermore, positional isomers exist where the pentyl group is attached to the cyclopentanone ring in different configurations.
The most common and synthetically relevant isomers include:
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2-Pentylidenecyclopentan-1-one: Exists as (E) and (Z) geometric isomers. The (E) isomer is generally the more stable and predominant product in many synthetic routes.
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2-Pentyl-2-cyclopenten-1-one: A positional isomer where the double bond is endocyclic.
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2-Pentylcyclopentan-1-one: The saturated analog, which does not possess a double bond in the ring or the side chain.[1]
Physicochemical Properties of Isomers
The physicochemical properties of these isomers vary based on their structural differences. The following table summarizes the available quantitative data for easy comparison.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| (E)-2-Pentylidenecyclopentan-1-one | 16424-35-4 | C₁₀H₁₆O | 152.24 | No data available | No data available | No data available |
| 2-Pentyl-2-cyclopenten-1-one | 25564-22-1 | C₁₀H₁₆O | 152.23 | 114-116 (at 15 mmHg)[2][3][4] | 0.921 (at 25 °C)[2][3] | 1.473[2][3][4] |
| 2-Pentylcyclopentan-1-one | 4819-67-4 | C₁₀H₁₈O | 154.25 | 216-217 (at 760 mmHg)[5] | No data available | No data available |
Experimental Protocols: Synthesis of 2-Pentylidenecyclopentan-1-one
The most common method for the synthesis of 2-pentylidenecyclopentan-1-one is the base-catalyzed aldol condensation of cyclopentanone and valeraldehyde.[6]
Materials and Equipment
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Cyclopentanone
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Valeraldehyde
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Sodium hydroxide (or other suitable base)
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Solvent (e.g., methanol, ethanol, or m-xylene)[6]
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
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Standard laboratory glassware
General Procedure for Aldol Condensation
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Reaction Setup: A solution of sodium hydroxide in methanol (e.g., 10%) is prepared.[7] In a round-bottom flask equipped with a magnetic stirrer, cyclopentanone and the solvent are added.
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Addition of Reactants: The sodium hydroxide solution is added dropwise to the mixture of cyclopentanone and solvent. Subsequently, valeraldehyde is added dropwise to the reaction mixture. To optimize the yield of the cross-condensation product, an excess of cyclopentanone is often used.[6]
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Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a specified period, typically ranging from a few hours to overnight.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
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Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure using a rotary evaporator.
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Characterization: The crude product is purified by vacuum distillation to yield 2-pentylidenecyclopentan-1-one. The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-pentylidenecyclopentan-1-one via aldol condensation.
References
- 1. 2-Pentylcyclopentan-1-one | C10H18O | CID 20959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-pentyl-2-cyclopenten-1-one | CAS#:25564-22-1 | Chemsrc [chemsrc.com]
- 3. 2-PENTYL-2-CYCLOPENTEN-1-ONE | 25564-22-1 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-pentyl cyclopentanone, 4819-67-4 [thegoodscentscompany.com]
- 6. d-nb.info [d-nb.info]
- 7. isca.me [isca.me]
- 8. chem.libretexts.org [chem.libretexts.org]
